Salicyl sulfate disodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Salicylic acid (SA) and its derivatives (collectively called salicylates) are synthesized from chorismate, which is derived from the shikimate pathway . The synthesis of salicylates involves several bacterial species, such as Pseudomonas, Bacillus, Azospirillum, Salmonella, Achromobacter, Vibrio, Yersinia, and Mycobacteria . These bacteria synthesize salicylates through the NRPS/PKS biosynthetic gene clusters .

Molecular Structure Analysis

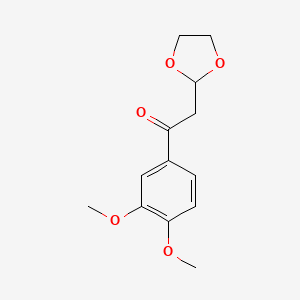

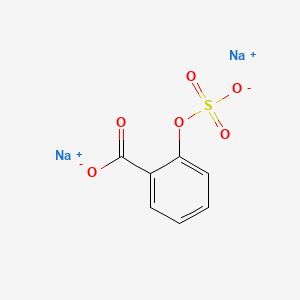

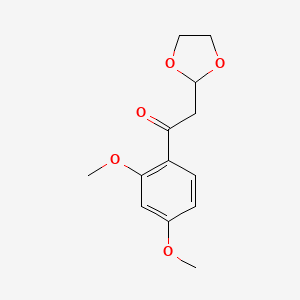

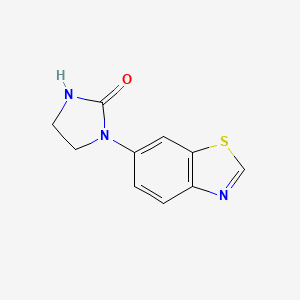

The molecular formula of Salicyl sulfate disodium salt is C7H4Na2O6S . The molecular weight of this compound is 262.15 g/mol . The InChI of this compound is InChI=1S/C7H6O6S.2Na/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12;;/h1-4H,(H,8,9)(H,10,11,12);;/q;2*+1/p-2 .

Chemical Reactions Analysis

Salts can undergo hydrolysis, a reaction in which one of the ions from a salt reacts with water, forming either an acidic or basic solution . The ability of a cation or anion in a salt to undergo hydrolysis, and affect the pH, depends on its strength as an acid or a base, respectively .

Physical and Chemical Properties Analysis

This compound is a white, odorless powder that is soluble in water. The structural and transport properties of aqueous salt solutions manifest from molecular structure and interactions, i.e., the substance itself, externally applied force (e.g., shear rate), and ambient conditions, namely temperature and pressure .

Scientific Research Applications

Thermochemical Energy Storage : Research indicates the potential of salt hydrates, including salicyl sulfate disodium salt, in thermal energy storage applications. These materials can store thermal energy upon heating, which is useful for applications like heating residential buildings during cold seasons (Al-Abbasi et al., 2017).

Plant Tolerance to Salinity : Salicylic acid, a related compound, has been shown to enhance plant tolerance to salinity. For example, its application increased the survival and growth rate of tomato plants under salt stress, indicating a protective role in maintaining cellular integrity (Stevens et al., 2006).

Biological Control of Plant Diseases : Sodium salicylate, another related compound, has been used to enhance the population size and efficacy of biological control agents in controlling bacterial speck of tomato. This demonstrates the potential of using selective carbon sources to improve bacterial biological control agents' efficacy (Ji & Wilson, 2003).

Growth and Photosynthetic Capacity in Wheat : The exogenous application of salicylic acid through the rooting medium was found to modulate growth and photosynthetic capacity in wheat cultivars under salt stress. This suggests a role for salicylic acid in enhancing plant growth under adverse conditions (Arfan et al., 2007).

Photosynthesis Enhancement Under Salt Stress : Studies show that salicylic acid can enhance nitrogen and sulfur assimilation and antioxidant metabolism in plants, thus alleviating decreases in photosynthesis under salt stress. This indicates its potential role in plant stress management (Nazar et al., 2011).

Salt Stress Tolerance in Wheat : Salicylic acid has been found to improve root and shoot length, moisture percentage, and fresh seedling weights in wheat under salt stress conditions. This suggests its utility in enhancing the growth of crops in salt-affected soils (Ghafoor et al., 2020).

Plant Hormone Interaction in Halophytes : Research on the halophyte Prosopis strombulifera indicates that abscisic acid (ABA) and salicylic acid levels vary depending on environmental conditions, highlighting the complex interaction of phytohormones in plant responses to stress (Devinar et al., 2013).

Mechanism of Action

Target of Action

Salicyl sulfate disodium salt is a derivative of salicylic acid . The primary targets of salicylic acid are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .

Mode of Action

Salicylic acid, and by extension, this compound, irreversibly inhibits COX-1 and COX-2 . This inhibition decreases the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . The use of salicylates in rheumatic diseases is due to their analgesic and anti-inflammatory activity .

Biochemical Pathways

Salicylic acid and its derivatives are synthesized from chorismate, which is derived from the shikimate pathway . In plants, salicylic acid biosynthesis originates from two pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway . Both pathways start in plastids from chorismate . Isochorismate synthase converts chorismate to isochorismate, a common precursor for synthesizing salicylic acid .

Pharmacokinetics

The pharmacokinetics of salicylic acid involves absorption, distribution, metabolism, and excretion . After oral administration, aspirin (acetylsalicylic acid) is rapidly absorbed in the stomach and is hydrolyzed to salicylate in the liver and stomach . Once in the circulation, aspirin is rapidly hydrolyzed, and its half-life is approximately 20 minutes . Salicylic acid is renally excreted in part unchanged, and the rate of elimination is influenced by urinary pH, the presence of organic acids, and the urinary flow rate . Metabolism of salicylic acid occurs through glucuronide formation, conjugation with glycine, and oxidation to gentisic acid .

Result of Action

The molecular and cellular effects of salicylic acid’s action include its bacteriostatic, fungicidal, and keratolytic actions . It is used to treat acne, psoriasis, calluses, corns, keratosis pilaris, and warts . Salicylic acid’s anti-inflammatory activity is beneficial in the treatment of rheumatic diseases .

Action Environment

The action of salicylic acid can be influenced by environmental factors. For example, the formulation design of topical salicylic acid targets the drug retention in and on the skin based on different indications including keratolytic, antibacterial, and photoprotective actions . The investigations of topical delivery strategies for salicylates are ongoing .

Safety and Hazards

Salicyl sulfate disodium salt may cause skin, eye, and respiratory tract irritation . It should be avoided in contact with moisture in air and water, strong oxidizing agents, acids, aluminum, and magnesium . Heating to decomposition may release carbon monoxide, carbon dioxide, sulfur oxides, and metal oxides .

Future Directions

The current overview and future perspectives of the topical delivery strategies are highlighted for translational considerations of formulation designs . The pharmacokinetics and metabolisms of both salicylate compounds are discussed . The skin perturbation included mild dermatitis: delipidised using acetone for 3 min (erythema value: 9.2; n = 15); moderate dermatitis: 400 µL of 1% of sodium lauryl sulphate (surfactant) for 24 h (erythema value: 11.6; n = 8); severe dermatitis: 400 µL of 2% of sodium lauryl sulphate (surfactant) for 24 h (erythema value: 14.3 .

Biochemical Analysis

Biochemical Properties

Salicyl sulfate disodium salt plays a significant role in biochemical reactions, particularly in the metabolism of salicylic acid . It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is isochorismate synthase, which converts chorismate to isochorismate, a precursor for synthesizing salicylic acid .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has anti-inflammatory properties and can modulate the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins . This compound also affects the expression of genes involved in stress responses and defense mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of cyclooxygenase enzymes, leading to a decrease in prostaglandin synthesis . This inhibition is achieved through competitive binding interactions with the enzyme’s active site . Additionally, this compound can modulate gene expression by influencing transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and gene-modulatory activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and analgesic effects . At higher doses, it can cause gastrointestinal irritation and other adverse effects . The threshold for toxicity is dose-dependent, and careful dosage management is essential to avoid harmful effects .

Metabolic Pathways

This compound is involved in the shikimate pathway, which is responsible for the biosynthesis of salicylic acid from chorismate . This pathway includes several enzymatic steps, with isochorismate synthase playing a crucial role . The compound also interacts with other enzymes and cofactors involved in metabolic processes, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its affinity for specific tissues and its ability to accumulate in certain cellular compartments .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . It can be directed to particular organelles through targeting signals and post-translational modifications . The compound’s activity and function are influenced by its localization within the cell, affecting processes such as enzyme inhibition and gene expression modulation .

Properties

| { "Design of the Synthesis Pathway": "Salicyl sulfate disodium salt can be synthesized by the reaction of salicylic acid with sulfuric acid followed by neutralization with sodium hydroxide.", "Starting Materials": ["Salicylic acid", "Sulfuric acid", "Sodium hydroxide", "Water"], "Reaction": [ "Dissolve 10 g of salicylic acid in 50 mL of sulfuric acid", "Heat the mixture to 80°C for 2 hours with constant stirring", "Cool the reaction mixture to room temperature", "Slowly add 50 mL of water to the reaction mixture with stirring", "Add 10 g of sodium hydroxide to the reaction mixture with stirring", "Filter the resulting precipitate and wash with water", "Dry the product in an oven at 60°C for 2 hours", "The product obtained is salicyl sulfate disodium salt." ] } | |

CAS No. |

56343-01-2 |

Molecular Formula |

C7H5Na2O6S+ |

Molecular Weight |

263.16 g/mol |

IUPAC Name |

disodium;2-sulfooxybenzoate |

InChI |

InChI=1S/C7H6O6S.2Na/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12;;/h1-4H,(H,8,9)(H,10,11,12);;/q;2*+1/p-1 |

InChI Key |

MHLQQQGNMJCVEB-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])OS(=O)(=O)O.[Na+].[Na+] |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B1400368.png)